REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[H-].[Na+].Br[CH2:11][CH2:12][Cl:13].S(Cl)(Cl)=O.[CH:18](O)(C)C>>[Cl:13][CH2:12][CH2:11][S:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:18])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
SCCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 5% aqueous acetic acid and ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (60 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. under argon atmosphere
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
ADDITION
|
Details
|
toluene was added
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed again
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCCSCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol | |
AMOUNT: MASS | 2.93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |